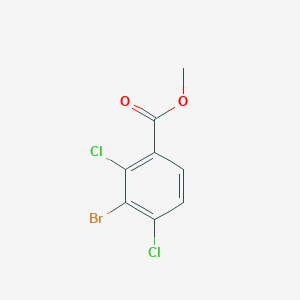

Methyl 3-bromo-2,4-dichlorobenzoate

Vue d'ensemble

Description

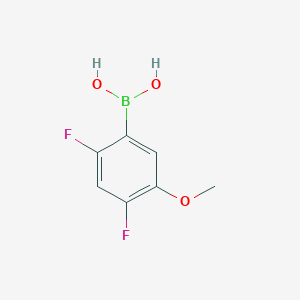

Methyl 3-bromo-2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 283.94 .Applications De Recherche Scientifique

Metabolic Processes in Bacteria

Alcaligenes denitrificans NTB-1 metabolizes compounds like 4-bromo- and 4-iodobenzoate, involving hydrolytic dehalogenation, and 2,4-dichlorobenzoate through reductive dechlorination, indicating its potential use in bioremediation processes (van den Tweel, Kok, & de Bont, 1987).

Chemical Synthesis and Applications

- Methyl 2-hydroxy-3,5-dichlorobenzoate, closely related to Methyl 3-bromo-2,4-dichlorobenzoate, was utilized in the synthesis of 5,7-Dichlorocoumaran-3-one, demonstrating its significance in organic synthesis processes (Armarego, 1960).

- The reactions of methyl chlorobenzoate analogues, including methyl dichlorobenzoates, with trimethylstannyl anions through a radical nucleophilic substitution (SRN1 mechanism) were investigated, highlighting their reactivity in organic chemistry (Montañez, Uranga, & Santiago, 2010).

Environmental Science and Pollution Control

- The study of the degradation of volatile fumigant-nematicides, including methyl bromide, in soil, provides insights into environmental impacts and control measures, relevant for understanding the behavior of similar compounds (Ou, 1998).

Polymer Chemistry

Methyl 2,5-dichlorobenzoate was polymerized to produce poly[2-(methorycarbonyl)phenylene-1,4-diyl], which upon hydrolysis and decarboxylation yielded poly(p-phenylene), a material with high electrical conductivity, indicating its potential use in material science (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Theoretical and Experimental Chemistry

- A theoretical and experimental study on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles, providing insights into potential applications in the design of environmentally less toxic herbicides (Uranga, Montañez, & Santiago, 2012).

Agricultural Research

Research on alternatives to methyl bromide for pre-plant and post-harvest fumigation in agriculture, which includes studies on compounds like 1,3-dichloropropene and methyl iodide, provides context for evaluating the environmental and agricultural impacts of related compounds (Schneider et al., 2003).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of Methyl 3-bromo-2,4-dichlorobenzoate is likely to involve electrophilic aromatic substitution . This process involves two steps :

- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Pharmacokinetics

Similar compounds have been noted to have high gi absorption , which could impact its bioavailability.

Result of Action

Its primary use is in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions , where it may contribute to the formation of carbon-carbon bonds.

Propriétés

IUPAC Name |

methyl 3-bromo-2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWOCRDNAABQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)

![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)

![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1427433.png)